(4S)-5,5,5-Trifluoro-D-leucine
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Overview
Description
(2R,4S)-2-Amino-5,5,5-trifluoro-4-methylpentanoic acid is a chiral amino acid derivative characterized by the presence of trifluoromethyl and methyl groups on its carbon backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-Amino-5,5,5-trifluoro-4-methylpentanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of asymmetric hydrogenation or enzymatic resolution to achieve the desired enantiomeric purity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale asymmetric synthesis using chiral catalysts. The process may include steps such as crystallization and purification to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-2-Amino-5,5,5-trifluoro-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(2R,4S)-2-Amino-5,5,5-trifluoro-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (2R,4S)-2-Amino-5,5,5-trifluoro-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-2-Amino-5,5,5-trifluoro-4-methylpentanoic acid: The enantiomer of the compound, with different stereochemistry.
(2R,4S)-2-Amino-4-methylpentanoic acid: Lacks the trifluoromethyl group, leading to different chemical properties.
Uniqueness
(2R,4S)-2-Amino-5,5,5-trifluoro-4-methylpentanoic acid is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in the development of new pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C6H10F3NO2 |
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Molecular Weight |
185.14 g/mol |
IUPAC Name |
(2R,4S)-2-amino-5,5,5-trifluoro-4-methylpentanoic acid |
InChI |
InChI=1S/C6H10F3NO2/c1-3(6(7,8)9)2-4(10)5(11)12/h3-4H,2,10H2,1H3,(H,11,12)/t3-,4+/m0/s1 |
InChI Key |
XFGVJLGVINCWDP-IUYQGCFVSA-N |
Isomeric SMILES |
C[C@@H](C[C@H](C(=O)O)N)C(F)(F)F |
Canonical SMILES |
CC(CC(C(=O)O)N)C(F)(F)F |
Origin of Product |
United States |
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